Osajin 4'-methyl ether

physicochemical profiling lipophilicity hydrogen bonding

Researchers investigating prenylated isoflavonoids face confounding antioxidant activity that obscures target-specific pharmacology. Osajin 4'-methyl ether (CAS 27762-88-5) is the definitive 4'-OCH₃ comparator to osajin, eliminating the B-ring H-bond donor to enable non-redox mechanistic studies. - Matched scaffold to osajin for head-to-head SAR dose-response panels - Predictable metabolic stability and membrane permeability profile - Validated chromatographic properties for HPLC/UPLC method development Supplied with full analytical documentation for immediate research deployment.

Molecular Formula C26H26O52
Molecular Weight 1170.45
CAS No. 27762-88-5
Cat. No. B600628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOsajin 4'-methyl ether
CAS27762-88-5
Molecular FormulaC26H26O52
Molecular Weight1170.45
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Osajin 4'-Methyl Ether: Structural Identity and Procurement


Osajin 4'-methyl ether (CAS 27762-88-5, molecular formula C₂₆H₂₆O₅, molecular weight 418.48 g/mol) is a semi-synthetic prenylated isoflavonoid derived from osajin (CAS 482-53-1), the major isoflavone constituent of Maclura pomifera (Osage orange) fruit [1]. The defining structural feature is the replacement of the 4'-hydroxyl group of osajin with a methoxy (-OCH₃) substituent, reducing the H-bond donor count from two to one and increasing calculated lipophilicity (XlogP 6.20 vs. ~5.5 estimated for osajin) [2]. This compound belongs to the 6-prenylated isoflavanone subclass and serves primarily as a chemical reference standard for structure–activity relationship (SAR) investigations within the prenylated flavonoid family, where subtle modifications to the B-ring oxygenation pattern profoundly alter biological activity profiles [1][3].

SAR reference standard for B-ring methylation studies
Defined synthetic provenance (Jain 1970; Wang 2024)
Supports non-redox mechanism isolation in cell assays

Why Osajin 4'-Methyl Ether Cannot Replace In-Class Analogs


The prenylated isoflavone scaffold of Maclura pomifera exhibits extreme functional divergence driven by single-position oxidation-state changes. Osajin (4'-OH) is devoid of direct radical-scavenging antioxidant activity in FRAP and β-CLAMS assays, whereas pomiferin (3',4'-catechol) is a potent antioxidant comparable to vitamins C and E [1]. The 4'-O-methylation in osajin 4'-methyl ether eliminates the sole B-ring H-bond donor, predictably increasing metabolic stability and membrane permeability while further suppressing any residual antioxidant capacity [2][3]. Similarly, PDE-5A inhibition among semi-synthetic osajin/pomiferin derivatives diverges significantly with focused scaffold modifications [4]. These findings demonstrate that in-class compounds cannot be treated as functionally interchangeable; each substitution variant constitutes a distinct chemical probe with a unique selectivity and potency signature, making unambiguous compound identity critical for reproducible research and procurement decisions.

4'-O-Methylation eliminates the sole B-ring H-bond donor, altering metabolic stability and permeability relative to osajin.

Catechol-bearing analogs (e.g., pomiferin) exhibit strong antioxidant activity that may confound non-redox pathway studies.

PDE-5A inhibition profiles diverge significantly with minor B-ring modifications, making direct substitution unreliable.

Differentiation Evidence Against Closest Analogs


B-Ring Hydrogen Bond Donor Deletion vs. Osajin

Osajin 4'-methyl ether differs from its parent compound osajin by a single O-methylation at the 4' position of the B-ring. This modification eliminates one hydrogen bond donor (HBD count: 1 vs. 2 for osajin), increases the computed partition coefficient (XlogP 6.20, AlogP 5.87), and raises the molecular weight from 404.46 to 418.48 g/mol [1][2]. The topological polar surface area (TPSA) is reduced (65.00 Ų vs. ~76.0 Ų estimated for osajin), consistent with improved predicted membrane permeability [1]. The 4'-OH → 4'-OCH₃ substitution is a well-validated medicinal chemistry strategy for enhancing metabolic stability by blocking Phase II glucuronidation/sulfation at that position [3].

B-Ring HBD Deletion vs. Osajin
Cross-study comparable
Target: HBD 1, XlogP 6.20, TPSA 65 Ų; Comparator (osajin): HBD 2, XlogP ~5.5, TPSA ~76 Ų
Reduced HBD count and increased lipophilicity may alter membrane permeability and metabolic stability context.
In silico calculated properties
physicochemical profiling lipophilicity hydrogen bonding

Predicted ADMET Profile vs. Class-Average Behavior

In silico ADMET profiling via admetSAR 2 predicts that osajin 4'-methyl ether exhibits high human intestinal absorption (99.57% probability) but only moderate predicted oral bioavailability (55.71%), with negative blood-brain barrier penetration (52.50%) [1]. Critically, the compound is predicted to inhibit CYP2C9 (78.47% probability), CYP2C19 (93.26%), CYP2C8 (65.85%), OATP1B1 (92.54%), OATP1B3 (82.49%), and BSEP (95.20%), while showing lower probability for CYP3A4 inhibition (64.60%) and CYP2D6 inhibition (86.45%) [1]. This profile contrasts with the class average for non-methylated prenylated isoflavones, where free phenolic -OH groups generally confer higher Phase II metabolism susceptibility and lower CYP inhibitory promiscuity [2]. The predicted mitochondrial localization (81.10%) and hERG inhibition liability (85.81%) are additional differentiators [1].

ADMET Profile vs. Class Average
Class-level inference
CYP2C19 inhib: 93.26% prob.; Oral Bioavail: 55.71%; BSEP inhib: 95.20%; class average generally lower CYP promiscuity
Predicted CYP/transporter inhibition profile diverges from hydroxylated analogs; requires in vitro confirmation.
admetSAR 2 prediction, not experimentally validated
ADMET prediction oral bioavailability CYP inhibition

Antioxidant Activity Suppression vs. Pomiferin

In the FRAP and β-CLAMS antioxidant model systems, osajin (4'-OH) exhibits no measurable antioxidant activity, whereas pomiferin (3',4'-catechol) demonstrates strong antioxidant capacity comparable to vitamins C and E [1]. In electrochemical DPPH assays, osajin shows undetectable radical-scavenging activity, while pomiferin displays the highest activity among tested Maclura isoflavones [2]. The 4'-O-methylation in osajin 4'-methyl ether eliminates the sole B-ring hydroxyl, which is expected to further reduce or completely abolish any residual radical-scavenging capacity by removing the last H-atom donor site on the B-ring [3]. This property is advantageous in experimental contexts where confounding antioxidant effects must be excluded to isolate non-redox mechanisms of action.

Antioxidant Suppression vs. Pomiferin
Class-level inference
Osajin 4′-methyl ether: predicted inactive; Osajin: no activity; Pomiferin: strong antioxidant (comparable to ascorbic acid/α-tocopherol)
Lacks free phenolic -OH for radical scavenging, supporting non-redox mechanism studies.
Based on class-level SAR and osajin/pomiferin experimental data
antioxidant activity structure–activity relationship DPPH assay

Defined Synthetic Provenance as a Reference Standard

Osajin 4'-methyl ether was first synthesized via oxidative cyclization of 6,8-di-C-prenyl-4'-methoxy-5,7-dihydroxyisoflavone (IIa) with DDQ, yielding 4'-O-methylosajin as the major product and 4'-O-methylwarangalone as the minor component [1]. The synthesis proceeds through nuclear prenylation of 5,7-dihydroxyisoflavones with prenyl bromide in methanolic methoxide, followed by DDQ-mediated cyclization [1]. This defined synthetic route is corroborated by a 2024 total synthesis of osajin and scandenone utilizing aldol/intramolecular iodoetherification/elimination and Suzuki coupling strategies, establishing a modern synthetic framework for generating osajin 4'-methyl ether and its analogues with high purity [2]. The availability of a published, reproducible synthetic route distinguishes this compound from many natural-product-derived reference materials that lack defined synthetic provenance.

Synthetic Provenance
Supporting evidence
First synthesis: Jain (1970) via DDQ cyclization; Modern route: Wang (2024); Typical vendor purity ≥95%
Published synthetic route supports batch consistency for SAR studies.
Purity specification from vendor
total synthesis reference standard prenylated isoflavone

Best-Fit Research and Procurement Scenarios


SAR Probe for B-Ring Hydroxyl vs. Methoxyl Effects

Osajin 4'-methyl ether serves as the direct 4'-OCH₃ comparator to osajin (4'-OH) in systematic SAR studies. Because the sole structural difference is the replacement of a hydroxyl with a methoxy group, any differential biological activity (e.g., in PDE-5A inhibition, cytotoxicity, or kinase assays) can be attributed to altered H-bond donor capacity, lipophilicity, or metabolic stability at the 4' position [1][2]. This compound is best deployed in head-to-head dose-response panels alongside osajin, pomiferin, and scandenone to deconvolute the pharmacophoric contributions of B-ring substituents [1].

Negative Control for Antioxidant Activity in Cell Assays

In experimental systems where antioxidant effects confound interpretation of apoptosis, ferroptosis, or inflammatory pathway modulation, osajin 4'-methyl ether provides a matched structural scaffold lacking the free phenolic -OH required for direct radical scavenging [3]. Unlike pomiferin (which activates multiple cell death pathways including ferroptosis and pyroptosis in neuroblastoma models in part through redox mechanisms), the 4'-methyl ether is predicted to act through non-redox pathways only, enabling cleaner dissection of target-specific pharmacology [4].

Reference Standard for Analytical Method Development

With a published total synthesis dating to 1970 and a modern synthetic route established in 2024, osajin 4'-methyl ether has defined chromatographic and spectroscopic properties suitable for use as an analytical reference standard [5][6]. Its distinct retention time, UV absorption, and mass spectral signature relative to osajin, pomiferin, and scandenone make it valuable for HPLC/UPLC method development, botanical extract standardization, and impurity profiling in natural product research settings [5].

In Vitro CYP–Transporter Interaction Liability Tool

The predicted ADMET profile of osajin 4'-methyl ether—including high-probability CYP2C19 inhibition (93.26%), OATP1B1 inhibition (92.54%), and BSEP inhibition (95.20%)—positions this compound as a tool molecule for investigating structure-dependent drug–drug interaction risks within the prenylated isoflavonoid class [7]. Comparative in vitro CYP inhibition panels and transporter assays using osajin 4'-methyl ether vs. osajin can quantify how a single O-methylation event shifts interaction liability, informing lead optimization of flavonoid-derived therapeutics [7].

Application
Selection Property
Validation Focus
SAR Probe for B-Ring Modification
4′-OCH₃ comparator to osajin
HBD contribution and lipophilicity impact
Antioxidant-Negative Control Probe
Lacks free phenolic -OH
Non-redox pathway interpretation
Analytical Reference Standard
Defined synthetic provenance, chromatographic properties
HPLC/UPLC method development, extract standardization
CYP/Transporter Interaction Liability Probe
Predicted CYP2C19/OATP1B1/BSEP inhibition profile
In vitro DDI liability comparison
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